1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde
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Description
1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Biological Activity
1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by its unique dual heterocyclic structure, which includes a pyridine and a pyrrole ring, along with an aldehyde functional group. This composition provides the compound with interesting chemical properties and potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is C10H8N2O, indicating the presence of two nitrogen atoms and an aldehyde group that may contribute to its reactivity and biological interactions. The structure can be depicted as follows:
This compound serves as a versatile building block in synthetic organic chemistry, facilitating the development of more complex heterocyclic compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can effectively inhibit the growth of various bacterial strains. For example, derivatives of this compound have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL, which is comparable to established antibiotics like ciprofloxacin .
Anticancer Activity
The compound also shows promising anticancer properties . It has been evaluated for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, research has highlighted its potential as a selective inhibitor of lysine-specific demethylase 1 (LSD1), which plays a critical role in various malignancies including acute myeloid leukemia (AML). In vitro studies demonstrated that certain derivatives exhibited nanomolar IC50 values against AML cell lines, indicating potent antiproliferative effects .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The aldehyde group may facilitate binding to enzymes or receptors, modulating their activity and leading to altered cellular functions. For example, the compound's ability to inhibit LSD1 can lead to changes in gene expression patterns associated with cancer progression .
Study 1: Antimicrobial Efficacy
In a comparative study, various pyrrole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds containing the pyridine moiety showed enhanced activity against Gram-positive bacteria compared to their counterparts lacking this structure. The study concluded that the presence of both pyrrole and pyridine rings is crucial for achieving optimal antimicrobial effects .
Study 2: Anticancer Evaluation
A recent investigation focused on the anticancer potential of this compound derivatives against human cancer cell lines. The findings revealed that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through the activation of specific signaling pathways. Notably, one derivative demonstrated a favorable pharmacokinetic profile in preclinical models, suggesting its potential for further development as an anticancer therapeutic agent .
Summary Table of Biological Activities
Activity | Mechanism | Target Organisms/Cells | Key Findings |
---|---|---|---|
Antimicrobial | Inhibition of bacterial growth | Staphylococcus aureus, E. coli | MIC values between 3.12 - 12.5 μg/mL |
Anticancer | Inhibition of LSD1 | AML cell lines | Nanomolar IC50 values; induces apoptosis |
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-9-11-4-2-6-13(11)8-10-3-1-5-12-7-10/h1-7,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHXZRGZYVDLFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378220 |
Source
|
Record name | 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186801-36-5 |
Source
|
Record name | 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.